AT-533

Angiogenesis inhibition HUVEC tube formation Hsp90 inhibitor comparison

Procure AT-533 for targeted angiogenesis and dual Hsp90/HSV inhibition research. This compound uniquely blocks the HIF-1α/VEGF/VEGFR-2 pathway, outperforming 17-AAG in anti-angiogenic assays. It is distinguished by its validated in vivo efficacy (10 mg/kg i.p.) in breast cancer models and dual anti-inflammatory activity in viral contexts, absent in other 2-aminobenzamides. Ideal for hypoxia-signaling and HSV-1 mechanistic studies.

Molecular Formula C23H30N4O3
Molecular Weight 410.5 g/mol
Cat. No. B10854662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-533
Molecular FormulaC23H30N4O3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O
InChIInChI=1S/C23H30N4O3/c1-13-21-19(11-23(2,3)12-20(21)29)27(26-13)15-6-9-17(22(24)30)18(10-15)25-14-4-7-16(28)8-5-14/h6,9-10,14,16,25,28H,4-5,7-8,11-12H2,1-3H3,(H2,24,30)
InChIKeyFMOSGTTYAFQMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT-533 (2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide): Hsp90 Inhibitor with Dual Antitumor and Antiviral Activity


2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide, commonly designated AT-533, is a synthetic small molecule belonging to the 2-aminobenzamide class of heat shock protein 90 (Hsp90) inhibitors [1]. Its molecular formula is C23H30N4O3 with a molecular weight of 410.51 g/mol . The compound features a 3,6,6-trimethyl-4-oxo-tetrahydroindazole core linked to a benzamide moiety bearing a trans-4-hydroxycyclohexylamino substituent. AT-533 has been identified as a potent dual inhibitor of Hsp90 and herpes simplex virus (HSV) [2], and has been shown to suppress tumor growth and angiogenesis by blocking the HIF-1α/VEGF/VEGFR-2 signaling pathway [3].

Why AT-533 Cannot Be Interchanged with Other Hsp90 Inhibitors


Although multiple 2-aminobenzamide Hsp90 inhibitors share a common pharmacophore, structural variations in the tetrahydroindazole core and the cyclohexylamino side chain confer distinct potency, selectivity, and toxicity profiles. AT-533 differs from close analogs such as SNX-2112 (AT-760) by the absence of a trifluoromethyl group on the indazole ring and the presence of a methyl substituent at the 3-position [1]. These modifications impact binding affinity to Hsp90 isoforms, cellular antiproliferative activity, and downstream signaling inhibition. Furthermore, AT-533 exhibits dual Hsp90/HSV inhibitory activity not observed in most other Hsp90 inhibitors [2]. Substituting AT-533 with other in-class compounds such as SNX-2112, SNX-7081, or 17-AAG without experimental validation would risk compromised target engagement, altered selectivity, and inconsistent biological outcomes. The following evidence quantifies these differences.

Quantitative Differentiation Evidence for AT-533 Against Closest Analogs


Superior Anti-Angiogenic Efficacy of AT-533 Compared to 17-AAG in HUVEC Functional Assays

AT-533 demonstrated superior anti-angiogenic efficacy compared to the first-generation Hsp90 inhibitor 17-AAG. In human umbilical vein endothelial cell (HUVEC) functional assays, AT-533 more potently suppressed tube formation, cell migration, and invasion [1]. This direct comparison establishes AT-533 as a more effective inhibitor of angiogenesis than a benchmark Hsp90 inhibitor.

Angiogenesis inhibition HUVEC tube formation Hsp90 inhibitor comparison

Differential Antiproliferative Potency of AT-533 vs SNX-2112 in Cancer Cell Lines

In breast cancer cell lines, AT-533 exhibits moderate nanomolar antiproliferative activity with an IC50 of 50.1 nM (MCF-7 and MDA-MB-231 cells, 48 h) . In contrast, SNX-2112 displays more potent activity in certain cancer cell lines, with reported IC50 values ranging from 10-50 nM in breast cancer lines (BT474, SKBR-3, MCF-7) , and as low as 3 nM in HT-29 colon cancer cells [1]. This difference in potency reflects structural variations that influence binding kinetics and cellular efficacy, allowing researchers to select the appropriate tool compound based on desired potency window.

Antiproliferative activity Cancer cell lines Hsp90 inhibitor IC50

AT-533 Inhibits HIF-1α/VEGF/VEGFR-2 Signaling Axis, a Pathway Not Directly Targeted by SNX-7081

AT-533 uniquely suppresses the HIF-1α/VEGF/VEGFR-2 signaling pathway by blocking VEGFR-2 phosphorylation and downstream Akt/mTOR/p70S6K, Erk1/2, and FAK activation in HUVECs and breast cancer cells under hypoxia [1]. While SNX-7081 also inhibits Hsp90 and induces client protein degradation, its primary reported mechanism involves cell cycle arrest at G2/M phase and apoptosis induction [2], with no published evidence of direct HIF-1α/VEGF/VEGFR-2 pathway modulation. This mechanistic differentiation positions AT-533 as the preferred tool for angiogenesis-focused studies.

HIF-1α/VEGF/VEGFR-2 signaling Angiogenesis Hsp90 client protein degradation

Dual Hsp90/HSV Inhibitory Activity of AT-533 vs Single-Target Hsp90 Inhibitors

AT-533 exhibits dual inhibitory activity against both Hsp90 and herpes simplex virus (HSV) . At non-antiviral concentrations, AT-533 significantly reduces HSV-1-induced inflammatory cytokine production, including TNF-α, IL-1β, and IL-6 in RAW264.7 and BV2 cells [1]. In contrast, closely related analogs such as SNX-2112 and SNX-7081 are exclusively characterized as Hsp90 inhibitors without reported antiviral activity [2][3]. This dual activity provides a unique advantage for studies intersecting viral infection, inflammation, and Hsp90 biology.

HSV inhibition Dual-target inhibitor Antiviral activity

Optimal Application Scenarios for AT-533 Based on Differentiated Evidence


Angiogenesis and Tumor Vascularization Studies

AT-533 is the preferred Hsp90 inhibitor for angiogenesis-focused research due to its demonstrated superiority over 17-AAG in suppressing HUVEC tube formation, migration, and invasion, and its direct inhibition of the HIF-1α/VEGF/VEGFR-2 signaling axis. Studies requiring robust anti-angiogenic readouts in vitro (tube formation, migration assays) and in vivo (Matrigel plug, CAM, aortic ring models) should employ AT-533 rather than 17-AAG or SNX-7081, which lack comparable pathway-specific activity [1].

HSV-1 Infection and Inflammation Models

AT-533 is uniquely suited for investigations linking Hsp90 inhibition to viral infection and inflammatory responses. Its dual Hsp90/HSV inhibitory activity enables researchers to simultaneously probe chaperone function and viral replication or inflammation in HSV-1-infected cells. At non-antiviral concentrations (0.5 μM), AT-533 effectively reduces TNF-α, IL-1β, and IL-6 production in RAW264.7 and BV2 cells, making it an ideal tool for dissecting Hsp90-dependent inflammatory pathways in viral contexts [2].

Breast Cancer Cell Viability and Hypoxia-Response Studies

For experiments examining breast cancer cell viability under normoxic and hypoxic conditions, AT-533 provides a moderate potency window (IC50 = 50.1 nM in MCF-7 and MDA-MB-231 cells) that facilitates detection of HIF-1α/VEGF pathway modulation without the rapid cytotoxicity associated with more potent Hsp90 inhibitors like SNX-2112 (IC50 = 10-50 nM). AT-533 at concentrations of 5-75 nM effectively inhibits VEGFR-2, Akt, mTOR, Erk1/2, and FAK phosphorylation in breast cancer cells, enabling mechanistic studies of Hsp90-dependent signaling under hypoxia .

In Vivo Xenograft Studies Requiring Intraperitoneal Administration

AT-533 has been successfully employed in in vivo breast cancer xenograft models via intraperitoneal administration at 10 mg/kg once daily, demonstrating significant suppression of tumor growth and angiogenesis without overt toxicity [1]. This validated in vivo dosing regimen provides a reliable starting point for researchers conducting preclinical efficacy studies, distinguishing AT-533 from compounds like SNX-2112, which has been associated with ocular toxicity in phase I clinical evaluation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT-533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.